(3-Amino-4-isopropoxyphenyl)-methanol
Overview
Description
(3-Amino-4-isopropoxyphenyl)-methanol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Methanol as a Solvent in Biological Studies
Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. It influences the structure-function relationship associated with bilayer composition, such as lipid asymmetry. This suggests methanol's utility in simulating biological conditions for studying antimicrobial actions or protein-peptide interactions, despite its potential to misconstrue the effects attributed to biological agents alone (Nguyen et al., 2019).
Catalysis and Chemical Synthesis
The role of methanol and similar solvents extends into catalysis and synthesis, where it participates in various reactions to produce novel compounds. For instance, methanol has been used to probe surface sites of ceria nanocrystals, elucidating their role in catalysis (Wu et al., 2012). Additionally, methanol's involvement in direct C–C coupling reactions showcases its potential as a renewable chemical feedstock for synthesizing complex molecules (Moran et al., 2011).
Material Science and Corrosion Inhibition
Compounds structurally related to "(3-Amino-4-isopropoxyphenyl)-methanol" have been investigated for their applications in materials science, such as in corrosion inhibition. A study on the performance of specific triazole derivatives in protecting mild steel in acidic media exemplifies this application. The compounds demonstrated high efficiency as corrosion inhibitors, indicating the potential of similar molecules in materials protection and preservation (Elbelghiti et al., 2016).
Analytical Chemistry and Substance Detection
Furthermore, methanol's role in analytical chemistry, particularly in electrophoretic techniques, underlines its versatility. A hybrid capillary electrophoresis device utilized methanol for the electro-oxidation of primary alcohols, facilitating the separation and detection of their carboxylates. This application highlights methanol's usefulness in analytical methodologies for detecting and quantifying various substances (Santos et al., 2017).
Properties
IUPAC Name |
(3-amino-4-propan-2-yloxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMMRYQPHTZUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.